Cas no 2199869-61-7 (2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine)
![2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine structure](https://www.kuujia.com/scimg/cas/2199869-61-7x500.png)
2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- oxolan-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
- 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
-
- Inchi: 1S/C17H21F3N2O3/c18-17(19,20)14-4-1-5-15(21-14)25-11-12-6-8-22(9-7-12)16(23)13-3-2-10-24-13/h1,4-5,12-13H,2-3,6-11H2
- InChI Key: WINIDMGWXAOCKI-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=N1)OCC1CCN(C(C2CCCO2)=O)CC1)(F)F
Computed Properties
- Exact Mass: 358.15042702 g/mol
- Monoisotopic Mass: 358.15042702 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 453
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 51.7
- Molecular Weight: 358.35
2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6597-2529-5mg |
2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2199869-61-7 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6597-2529-10μmol |
2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2199869-61-7 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6597-2529-2μmol |
2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2199869-61-7 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6597-2529-40mg |
2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2199869-61-7 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6597-2529-100mg |
2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2199869-61-7 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6597-2529-15mg |
2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2199869-61-7 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6597-2529-25mg |
2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2199869-61-7 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6597-2529-5μmol |
2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2199869-61-7 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6597-2529-4mg |
2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2199869-61-7 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6597-2529-75mg |
2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2199869-61-7 | 75mg |
$208.0 | 2023-09-07 |
2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine Related Literature
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
5. Book reviews
Additional information on 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
Recent Advances in the Study of 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS: 2199869-61-7)
The compound 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS: 2199869-61-7) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel kinase inhibitors. The presence of both the oxolane-carbonyl-piperidine moiety and the trifluoromethylpyridine group in its structure makes it particularly interesting for medicinal chemistry applications. Researchers have demonstrated that this scaffold can be effectively modified to target specific protein kinases involved in various disease pathways.
In terms of synthetic approaches, several research groups have reported improved methods for the preparation of 2199869-61-7. A 2023 study published in the Journal of Medicinal Chemistry described an optimized four-step synthesis route starting from commercially available 4-hydroxypiperidine and 2-chloro-6-(trifluoromethyl)pyridine. This new method achieved an overall yield of 42%, representing a significant improvement over previous synthetic pathways.
Biological evaluation of derivatives based on this core structure has shown promising results in preclinical studies. Particularly, compounds containing the 2199869-61-7 scaffold have demonstrated potent inhibitory activity against certain cancer-related kinases, with IC50 values in the low nanomolar range. The trifluoromethyl group appears to play a crucial role in enhancing both the binding affinity and metabolic stability of these compounds.
Structural-activity relationship (SAR) studies have revealed that modifications to the oxolane ring system can significantly influence the compound's pharmacological properties. Researchers have found that the stereochemistry at the 2-position of the oxolane ring is particularly important for maintaining high target affinity while minimizing off-target effects.
Recent patent filings indicate growing commercial interest in applications of 2199869-61-7. Several pharmaceutical companies have included derivatives of this compound in their pipeline for the treatment of inflammatory diseases and certain types of cancer. The compound's favorable physicochemical properties, including good solubility and moderate lipophilicity, make it an attractive starting point for drug development programs.
Future research directions for this compound class include further optimization of pharmacokinetic properties and exploration of combination therapies. Preliminary data suggest that 2199869-61-7 derivatives may show synergistic effects when combined with existing therapeutic agents, potentially addressing issues of drug resistance in certain disease contexts.
In conclusion, 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine represents a versatile scaffold with significant potential in medicinal chemistry. The recent advances in its synthesis and biological evaluation underscore its value as a promising lead compound for the development of novel therapeutic agents targeting kinase-mediated pathways.
2199869-61-7 (2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine) Related Products
- 684226-00-4(1,4-bis2-methyl-5-(propan-2-yl)benzenesulfonyl-1,4-diazepane)
- 2803855-78-7(Ethyl 2-(piperazin-1-yl)pentanoate dihydrochloride)
- 1893194-88-1(6-(bromomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione)
- 898436-25-4(N-(2,3-dichlorophenyl)-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide)
- 785792-29-2(2-(chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole)
- 921555-78-4(3-(4-fluorophenyl)-5,7-dimethyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)
- 2097978-89-5(4-(3-Azidoazetidine-1-carbonyl)benzonitrile)
- 1042576-51-1((1-cyclopropylethyl)[3-(morpholin-4-yl)propyl]amine)
- 1806888-21-0(4-Amino-3-(difluoromethyl)-5-methyl-2-(trifluoromethyl)pyridine)
- 2229648-98-8(tert-butyl N-3-hydroxy-4-(3-hydroxyprop-1-en-1-yl)phenylcarbamate)




